3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one
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Description
The compound “3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound . The molecule contains a benzene ring attached to a sulfonyl group (SO2), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a chromen-2-one core, with a sulfonyl group attached to the 4-position of the benzene ring and a fluorine atom at the 6-position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds often undergo electrophilic aromatic substitution reactions .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the gamma-secretase subunit aph-1a in humans . This protein is a component of the gamma-secretase complex, which plays a role in intramembrane proteolysis.
Mode of Action
It’s known that sulfonyl chlorides, such as 3-chlorobenzenesulfonyl chloride, can react with nucleophiles, forming a covalent bond . This could potentially lead to the inhibition of the target protein’s function.
Biochemical Pathways
The inhibition of gamma-secretase can impact the notch signaling pathway, which plays a crucial role in cell-cell communication during embryogenesis .
Result of Action
The inhibition of gamma-secretase could potentially disrupt the notch signaling pathway, affecting cellular processes such as differentiation, proliferation, and apoptotic cell death .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMGQZLSOEFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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